

Preclinical Pharmacology of HPG1860: A Technical Guide

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Compound of Interest

Compound Name: HPG1860

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Abstract

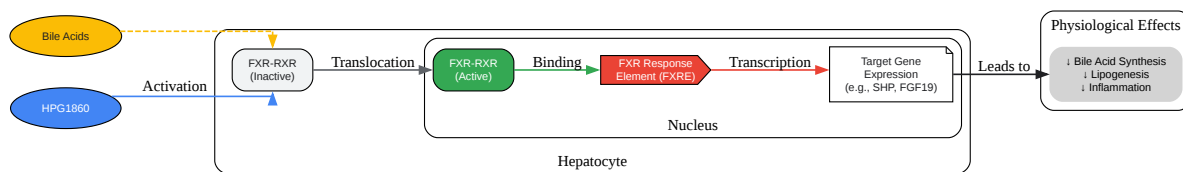
HPG1860 is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that **HPG1860** is a potent and selective FXR agonist with a favorable pharmacokinetic profile across multiple species. In animal models of NASH, **HPG1860** has shown significant efficacy in reducing liver steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the preclinical pharmacology of **HPG1860**, including its mechanism of action, in vitro potency, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.

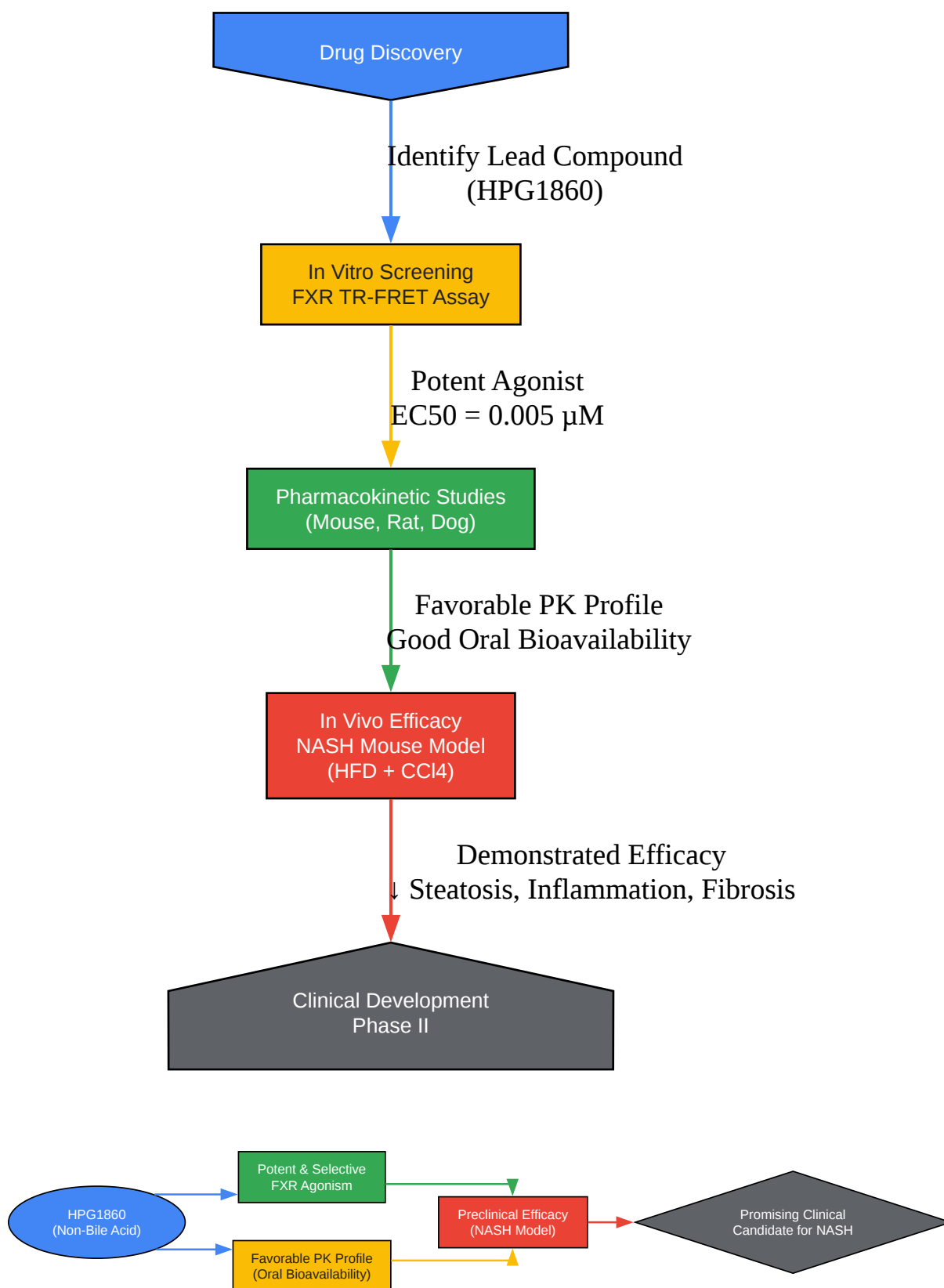
Introduction

Nonalcoholic steatohepatitis (NASH) is a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH. **HPG1860** is a next-generation, non-bile acid FXR agonist designed to offer a potent and selective treatment option for NASH.[2] This document summarizes the key preclinical data for **HPG1860**.

Mechanism of Action

HPG1860 is a potent, selective, and full agonist of the farnesoid X receptor (FXR).^[2]^[3] As a non-bile acid agonist, **HPG1860** was developed to provide a differentiated and potentially safer alternative to first-generation bile acid-type FXR agonists.^[2] Upon binding to FXR, **HPG1860** initiates a signaling cascade that modulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.^[1] In preclinical studies, **HPG1860** has been shown to upregulate the expression of FXR target genes such as SHP, BSEP, and FGF15 in the liver and intestine of mice.^[2]





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